molecular formula C24H15ClFN3O6 B5045947 (5Z)-5-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5045947
M. Wt: 495.8 g/mol
InChI Key: AXDDBEBHFGWJOP-BOPFTXTBSA-N
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Description

The compound is a pyrimidinetrione derivative, which is a class of compounds that includes barbiturates, a type of central nervous system depressant . The presence of the nitrobenzyl and fluorophenyl groups could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar pyrimidinetrione ring, with the various substituents (3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene and 2-fluorophenyl) adding complexity to the structure .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The nitro group could potentially be reduced to an amine, and the compound might undergo various substitution reactions at the chloro and fluoro positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and fluoro groups could potentially make the compound more polar and influence its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. If it’s a barbiturate derivative, it might act as a central nervous system depressant by enhancing the action of the neurotransmitter GABA .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve developing analogs with different substituents to enhance its activity or alter its properties .

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O6/c25-18-12-15(7-10-21(18)35-13-14-5-8-16(9-6-14)29(33)34)11-17-22(30)27-24(32)28(23(17)31)20-4-2-1-3-19(20)26/h1-12H,13H2,(H,27,30,32)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDDBEBHFGWJOP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Cl)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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